Nicotinic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide
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Overview
Description
Nicotinic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is a compound of significant interest in the field of medicinal chemistry. It is known for its potential biological activities, including anticancer and antimicrobial properties. The compound is characterized by the presence of a nicotinic acid moiety linked to an indole derivative through a hydrazide bond, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nicotinic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide typically involves the condensation of nicotinic acid hydrazide with an appropriate indole derivative. One common method includes the reaction of nicotinic acid hydrazide with 2-oxo-1,2-dihydro-indole-3-carbaldehyde in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Nicotinic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It has shown promising results in inhibiting the growth of certain cancer cell lines and bacteria.
Medicine: Due to its anticancer and antimicrobial properties, it is being explored as a potential therapeutic agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of nicotinic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide involves its interaction with specific molecular targets. In cancer cells, the compound induces apoptosis by disrupting mitochondrial membrane potential and activating caspase pathways. It also inhibits key enzymes involved in cell proliferation. In microbial cells, the compound interferes with cell wall synthesis and protein function, leading to cell death.
Comparison with Similar Compounds
Nicotinic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide can be compared with other similar compounds such as:
2-oxo-1,2-dihydroquinoline-3-carboxamides: These compounds also exhibit acetylcholinesterase inhibitory activity and are studied for their potential in treating Alzheimer’s disease.
1,2,4-benzothiadiazine-1,1-dioxide derivatives: Known for their antimicrobial and anticancer activities, these compounds share some structural similarities with nicotinic acid derivatives.
The uniqueness of this compound lies in its specific hydrazide linkage and the combination of nicotinic acid and indole moieties, which contribute to its distinct biological activities.
Properties
Molecular Formula |
C14H10N4O2 |
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Molecular Weight |
266.25 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H10N4O2/c19-13(9-4-3-7-15-8-9)18-17-12-10-5-1-2-6-11(10)16-14(12)20/h1-8,16,20H |
InChI Key |
CPHAPHXZHTVWES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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